molecular formula C22H23NO5S B15022591 ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15022591
M. Wt: 413.5 g/mol
InChI Key: QOSQUENSEWLJKG-UHFFFAOYSA-N
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Description

Ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including an isochromenone moiety, a benzothiophene ring, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl intermediate, which can be synthesized through a series of condensation and cyclization reactions. This intermediate is then coupled with the benzothiophene derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and precise control of reaction parameters like temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced properties.

Scientific Research Applications

Ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development, targeting specific diseases or conditions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate
  • Methyl 3,4-dihydro-8-nitro-4-oxo-1H-thiopyrano[4,3-b]benzothiophen-3-carboxylate

Uniqueness

Ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23NO5S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H23NO5S/c1-3-27-22(26)18-14-6-4-5-7-17(14)29-20(18)23-19(24)16-11-13-9-8-12(2)10-15(13)21(25)28-16/h8-10,16H,3-7,11H2,1-2H3,(H,23,24)

InChI Key

QOSQUENSEWLJKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC4=C(C=C(C=C4)C)C(=O)O3

Origin of Product

United States

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